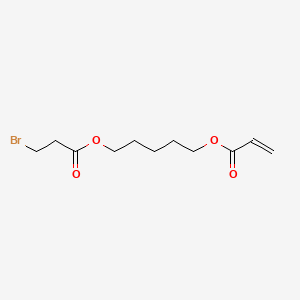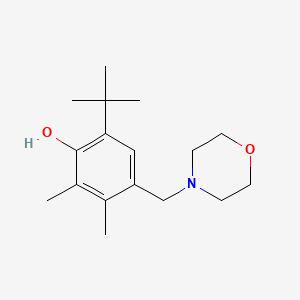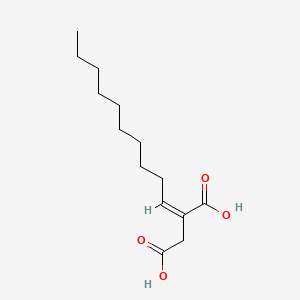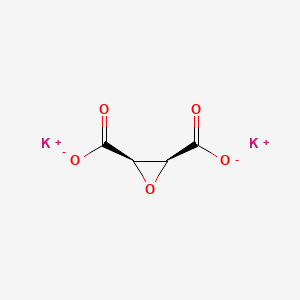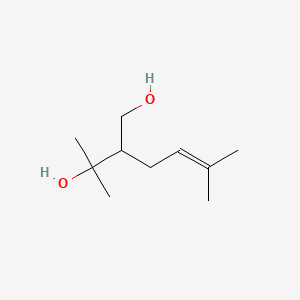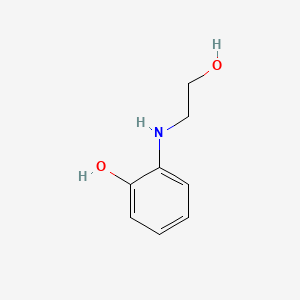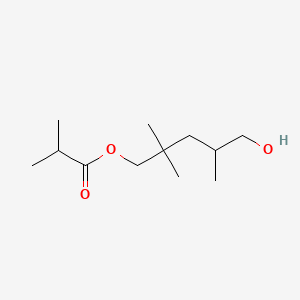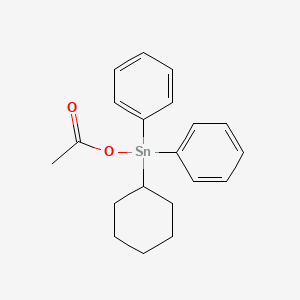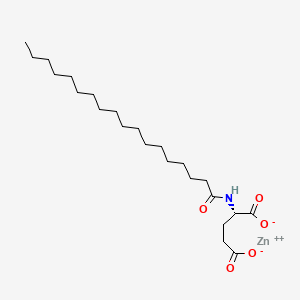![molecular formula C20H41N3Si B12666721 N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine CAS No. 80228-86-0](/img/structure/B12666721.png)
N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclohexyl groups attached to a silanediamine core, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine typically involves the reaction of cyclohexylamine with methylsilanediamine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine involves large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine, which can be used in further chemical synthesis and applications .
Scientific Research Applications
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dicyclohexylmethylamine
- N-Methyldicyclohexylamine
- Cyclohexanamine, N-cyclohexyl-N-methyl-
Uniqueness
N,N’-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine stands out due to its unique silanediamine core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
CAS No. |
80228-86-0 |
|---|---|
Molecular Formula |
C20H41N3Si |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
N-[[bis(cyclohexylamino)-methylsilyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C20H41N3Si/c1-24(22-19-13-7-3-8-14-19,23-20-15-9-4-10-16-20)17-21-18-11-5-2-6-12-18/h18-23H,2-17H2,1H3 |
InChI Key |
CPCJZUWFIVJFAB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CNC1CCCCC1)(NC2CCCCC2)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




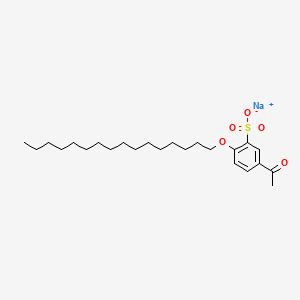
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
